molecular formula C11H12N4O2S B2566404 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B2566404
M. Wt: 264.31 g/mol
InChI Key: RBZWYLUVTPLLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Compounds in Contemporary Drug Discovery

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to modern drug discovery. beilstein-journals.orgpcbiochemres.com Their prevalence is so significant that it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These structures are integral to a vast array of natural products, including vitamins, hormones, and antibiotics. researchgate.net

The significance of heterocyclic compounds in pharmaceuticals stems from their diverse chemical properties and their ability to be tailored to interact with specific biological targets. pcbiochemres.com The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic and steric characteristics that influence a molecule's reactivity, solubility, and capacity to form hydrogen bonds. pcbiochemres.com This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. nih.gov Consequently, heterocyclic scaffolds are instrumental in the development of treatments for a wide range of diseases, including infections, cancer, and neurological disorders. nih.gov

The Benzothiazole (B30560) Core: Versatility and Pharmacological Relevance

The benzothiazole core, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in medicinal chemistry. researchgate.netepa.gov This structural motif is found in both natural and synthetic compounds and is associated with a broad spectrum of pharmacological activities. rjpbcs.comnih.gov The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to significantly influence its biological effects. rjpbcs.com

Benzothiazole derivatives have demonstrated a wide array of therapeutic applications, including:

Antimicrobial activity: Effective against a range of bacteria and fungi. rjpbcs.comnih.gov

Anticancer activity: Showing promise in the development of new cancer therapies. researchgate.netrjpbcs.com

Anti-inflammatory and analgesic properties: Offering potential for pain and inflammation management. epa.govsigmaaldrich.com

Anticonvulsant and neuroprotective effects: Investigated for their potential in treating neurological disorders. researchgate.net

Other activities: Including antidiabetic, antiviral, antimalarial, and antitubercular properties. researchgate.netepa.gov

The diverse biological profile of the benzothiazole scaffold has made it a focal point for the synthesis of novel therapeutic agents. sigmaaldrich.comnih.gov

Strategic Integration of Piperazine (B1678402) Moieties in Benzothiazole Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another crucial pharmacophore in drug design. Its incorporation into drug candidates is a strategic approach to enhance their therapeutic potential. The unique properties of the piperazine moiety, such as its basicity, conformational flexibility, and ability to form hydrogen bonds, can significantly improve a molecule's physicochemical properties.

Integrating a piperazine ring into a benzothiazole scaffold can lead to several advantages:

Improved Pharmacokinetics: Piperazine can enhance water solubility and oral bioavailability, which are critical for drug efficacy.

Enhanced Target Binding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or donors, facilitating stronger interactions with biological targets.

Structural Versatility: The piperazine ring provides a flexible linker that can be readily modified to optimize the spatial arrangement of other functional groups, thereby improving target affinity and specificity.

The combination of benzothiazole and piperazine moieties has been explored in the development of various bioactive compounds, including those with antimicrobial, anticancer, and antidepressant activities.

Overview of Nitro-Substituted Benzothiazole Derivatives in Bioactive Compound Development

The introduction of a nitro group (-NO2) onto the benzothiazole scaffold is a common strategy in the development of bioactive compounds. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule, influencing its reactivity and biological activity.

Nitro-substituted benzothiazole derivatives have been investigated for a range of pharmacological activities. For instance, the position of the nitro group on the benzothiazole ring can impact the compound's antimicrobial and anticancer effects. nih.govnih.gov While the nitro group can be a key pharmacophore, it can also contribute to toxicity, making a careful evaluation of the structure-activity relationship essential. The synthesis of 2-amino-6-nitrobenzothiazole (B160904) is a key step in creating various derivatives, which are then tested for their biological potential. sigmaaldrich.com

Research Significance of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole as a Representative Structure

The compound this compound serves as a representative structure that embodies the strategic combination of the three key pharmacophores discussed: the benzothiazole core, the piperazine moiety, and the nitro group. While extensive research dedicated solely to this specific compound is not widely available in the public domain, its structure suggests significant potential for biological activity based on the known properties of its components.

Therefore, this compound represents a promising lead structure for the development of new therapeutic agents. Further research into its synthesis, characterization, and comprehensive biological evaluation is warranted to fully elucidate its potential in medicinal chemistry. The exploration of such hybrid molecules is a testament to the ongoing efforts in drug discovery to design novel compounds with enhanced efficacy and favorable safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2-piperazin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZWYLUVTPLLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzothiazole Piperazine Conjugates

Established Synthetic Pathways to the Benzothiazole (B30560) Nucleus

The benzothiazole core is a foundational heterocyclic structure, and its synthesis has been achieved through several well-established chemical reactions. The most prevalent and versatile method involves the condensation of 2-aminothiophenols with a variety of carbonyl-containing compounds. mdpi.commdpi.com This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring.

Key synthetic routes to the benzothiazole nucleus include:

Condensation with Carboxylic Acids and Derivatives: The reaction between 2-aminothiophenol (B119425) and carboxylic acids, acyl chlorides, or esters is a fundamental method for forming the thiazole (B1198619) ring. mdpi.comijper.org This reaction typically requires heat or a catalyst to proceed efficiently.

Reaction with Aldehydes: A widely used green chemistry approach involves the condensation of 2-aminothiophenols with various aromatic or aliphatic aldehydes. mdpi.comorganic-chemistry.org These reactions can be catalyzed by a range of substances, including acids, metal catalysts, or even biocatalysts, often proceeding in high yields. mdpi.com

Condensation with Nitriles: A copper-catalyzed method allows for the formation of 2-substituted benzothiazoles from the condensation of 2-aminothiophenols with nitriles, offering a broad scope for different functional groups. mdpi.comorganic-chemistry.org

Jacobson's Cyclization: An alternative pathway involves the cyclization of thiobenzanilides, known as Jacobson's synthesis, to form the benzothiazole ring system. ijper.org

These methods, summarized in the table below, provide chemists with a robust toolkit for constructing the benzothiazole scaffold, which is the first step toward the synthesis of more complex molecules like 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole.

Reactant for 2-AminothiophenolResulting BenzothiazoleKey Features
Carboxylic Acids / Acyl Chlorides2-Substituted BenzothiazolesFundamental and versatile method. mdpi.comijper.org
Aldehydes2-Substituted BenzothiazolesOften employs green catalysts; high yields. mdpi.commdpi.comorganic-chemistry.org
Nitriles2-Substituted BenzothiazolesCopper-catalyzed; wide functional group tolerance. mdpi.comorganic-chemistry.org

Strategies for the Introduction of Piperazine (B1678402) at the 2-Position of Benzothiazole

Once the benzothiazole nucleus is formed, the next critical step is the introduction of the piperazine moiety at the 2-position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves creating a benzothiazole precursor with a good leaving group, most commonly a halogen like chlorine, at the 2-position.

The synthesis of 2-chloro-benzothiazole derivatives serves as a key intermediate step. These intermediates can then react with piperazine. In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the benzothiazole ring and displacing the chloride ion. nih.govchemicalbook.com This reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen chloride formed during the reaction and to facilitate the nucleophilic attack. nih.govchemicalbook.com The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting 2-(piperazin-1-yl)benzothiazole conjugate. nih.gov

Regioselective Functionalization: Incorporating the Nitro Group at Position 6

The introduction of a nitro (NO₂) group at the 6-position of the benzothiazole ring is a key functionalization that defines the target compound. This can be achieved through two primary strategies:

Nitration of a Pre-formed Benzothiazole Ring: Electrophilic aromatic substitution can be performed on the benzothiazole-piperazine conjugate. The benzothiazole ring system's reactivity towards nitrating agents (typically a mixture of nitric acid and sulfuric acid) allows for the introduction of the nitro group. The directing effects of the fused benzene (B151609) ring and the thiazole moiety influence the position of substitution, favoring the 6-position.

Synthesis from a Nitro-Substituted Precursor: A more regioselective approach involves starting the synthesis with an aniline (B41778) derivative that already contains the nitro group in the desired position. For instance, using a substituted 4-nitroaniline, such as 3-chloro-4-nitro-aniline, as the starting material ensures that the nitro group will be located at the 6-position of the final benzothiazole product after cyclization. rjptonline.org This method avoids potential issues with regioselectivity and the harsh conditions of direct nitration on a complex molecule.

Derivatization of the Piperazine Ring and Benzothiazole Core for Analog Generation

To explore structure-activity relationships and generate a library of related compounds, both the piperazine ring and the benzothiazole core of the parent molecule can be chemically modified.

Piperazine Ring Derivatization: The secondary amine of the piperazine moiety is a prime site for derivatization. It can readily react with a wide range of electrophiles. A common modification is acylation, where the piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides. nih.govmdpi.com For example, reaction with bromoacetyl bromide introduces a bromoacetyl group, which can be further converted into an azide (B81097), providing a handle for "click chemistry" reactions to attach other molecular fragments, such as triazoles. nih.govresearchgate.net Other modifications include alkylation and reductive amination to introduce various alkyl or aryl-alkyl groups.

Benzothiazole Core Derivatization: While the primary focus is often on the piperazine moiety, the benzothiazole core can also be functionalized. Further electrophilic substitutions on the benzene ring are possible, although the existing nitro group is strongly deactivating. Alternatively, modifications can be planned from the start by using differently substituted 2-aminothiophenols during the initial ring formation. This allows for the synthesis of analogs with various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzothiazole core. nih.govnih.gov

Advanced Synthetic Approaches for Benzothiazole-Piperazine Hybrids

Modern synthetic organic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. For benzothiazole-piperazine hybrids, advanced strategies such as molecular hybridization and one-pot multicomponent reactions are increasingly employed. nih.govmdpi.com

Molecular Hybridization Techniques

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single "hybrid" molecule. nih.gov This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action. In the context of benzothiazole-piperazine compounds, this involves linking the core structure to other biologically active heterocyclic systems. nih.govresearchgate.net A prominent example is the synthesis of benzothiazole-piperazine-triazole hybrids. nih.govresearchgate.net This is often achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link a piperazine-azide derivative with a terminal alkyne-containing molecule. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. nih.govmdpi.com These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and save time and resources. mdpi.comjocpr.com For the synthesis of 2-substituted benzothiazoles, three-component reactions have been developed that might involve, for example, a haloaniline, an aldehyde, and a sulfur source like thiourea (B124793) or elemental sulfur, often catalyzed by a metal such as copper or iron. nih.govorganic-chemistry.orgnanomaterchem.com This approach allows for the direct construction of complex benzothiazole derivatives in a single, efficient operation. The advantages of MCRs are summarized below.

AdvantageDescription
EfficiencyReduces the number of synthetic and purification steps. mdpi.com
Atom EconomyMaximizes the incorporation of starting material atoms into the final product. mdpi.com
SustainabilityMinimizes solvent and energy usage, leading to greener processes. nanomaterchem.com
DiversityAllows for the rapid generation of a library of analogs by varying the components. jocpr.com

Click Chemistry Approaches

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form inoffensive byproducts, has become a powerful tool in medicinal chemistry for the synthesis of complex molecules. jetir.orgyoutube.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, facilitates the formation of 1,2,3-triazoles through a 1,3-dipolar cycloaddition between an azide and a terminal alkyne. researchgate.netnih.govrsc.org This methodology has been effectively employed in the synthesis of novel benzothiazole-piperazine conjugates, leading to the creation of 1,2,3-triazole hybrids. nih.govresearchgate.net

The general strategy involves the initial synthesis of a key intermediate, an azide derivative of the benzothiazole-piperazine core. For instance, 2-chloro-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be treated with sodium azide in a mixture of acetone (B3395972) and water to yield 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with high efficiency. researchgate.net

This azide intermediate serves as the precursor for the subsequent click reaction. The 1,3-dipolar cycloaddition reaction is carried out by reacting the azide with various commercially available functionalized alkynes. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper sulfate (B86663) and a reducing agent like sodium ascorbate, in a solvent system such as a 1:1 mixture of DMSO and water. nih.govnih.gov Heating the reaction mixture, for example at 80°C for 8 hours, drives the regioselective formation of 1,4-disubstituted 1,2,3-triazole isomers. nih.gov

This synthetic approach has been utilized to create a library of benzothiazole-piperazine-1,2,3-triazole hybrids. The versatility of the click chemistry approach allows for the introduction of diverse structural motifs by varying the alkyne component. This has led to the successful synthesis of hybrids incorporating other heterocyclic systems like 1,2,4-triazole, benzothiazole, benzimidazole, and isatin, with reported yields ranging from 80% to 90%. nih.govnih.gov

The following table summarizes the synthesis of various benzothiazole-piperazine-1,2,3-triazole hybrids via the CuAAC reaction, highlighting the alkyne used and the corresponding product yield.

EntryAlkyne ReactantProductYield (%)
1Functionalized Alkyne 4aBenzothiazole-piperazine-1,2,3-triazole hybrid 5a80-90
2Functionalized Alkyne 4bBenzothiazole-piperazine-1,2,3-triazole hybrid 5b80-90
3Functionalized Alkyne 4cBenzothiazole-piperazine-1,2,3-triazole hybrid 5c80-90
4Functionalized Alkyne 4dBenzothiazole-piperazine-1,2,3-triazole hybrid 5d80-90
5Functionalized Alkyne 4eBenzothiazole-piperazine-1,2,3-triazole hybrid 5e80-90
6Heterocyclic Alkyne 4fBenzothiazole-piperazine-1,2,3-triazole hybrid 5f87-90
7Heterocyclic Alkyne 4gBenzothiazole-piperazine-1,2,3-triazole hybrid 5g87-90
8Heterocyclic Alkyne 4hBenzothiazole-piperazine-1,2,3-triazole hybrid 5h87-90
9Heterocyclic Alkyne 4iBenzothiazole-piperazine-1,2,3-triazole hybrid 5i87-90
10Heterocyclic Alkyne 4jBenzothiazole-piperazine-1,2,3-triazole hybrid 5j87-90
11Heterocyclic Alkyne 4kBenzothiazole-piperazine-1,2,3-triazole hybrid 5k87-90
12Heterocyclic Alkyne 4lBenzothiazole-piperazine-1,2,3-triazole hybrid 5l87-90

Structure Activity Relationship Sar Studies of 6 Nitro 2 Piperazin 1 Yl 1,3 Benzothiazole and Its Analogues

Fundamental Principles of SAR in Benzothiazole (B30560) Chemistry

The benzothiazole nucleus is an electron-rich heterocyclic system whose biological properties are profoundly influenced by the nature and position of its substituents. nih.gov Literature consistently highlights that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating biological activity. benthamscience.comresearchgate.net

The fundamental principles of SAR for this class of compounds revolve around several key aspects:

The Role of the Heterocyclic Core : The benzothiazole ring system itself is a critical pharmacophore, likely involved in non-covalent interactions with biological targets. Its aromatic nature allows for potential π-π stacking interactions, while the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors.

Positional Importance of Substituents : The C-2 position is a primary site for modification. Introducing different groups at this position, such as the piperazine (B1678402) ring, directly impacts the molecule's interaction with target proteins. The C-6 position, located on the benzene (B151609) portion of the core, is another key site where substituents can significantly alter electronic properties and biological function. benthamscience.comresearchgate.net

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzothiazole ring can alter the molecule's polarity, electron distribution, and reactivity, which in turn affects target binding and pharmacokinetic properties.

Lipophilicity and Hydrophilicity : The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is vital for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Substituents on both the benzothiazole and piperazine moieties can be tuned to optimize this balance. For instance, strongly electronegative atoms like chlorine or bromine can enhance lipophilicity and, in some cases, cytotoxicity. ijper.org

Influence of the Nitro Group at the 6-Position on Biological Activity

The nitro (-NO₂) group is a potent electron-withdrawing group, and its placement at the 6-position of the benzothiazole ring has a pronounced effect on the molecule's biological activity. Research has shown that the presence of a 6-nitro substituent is frequently associated with enhanced potency across various therapeutic areas, including antimicrobial, antiparasitic, and anticancer applications. chemistryjournal.netnih.govrjptonline.orgresearchgate.net

One study on the antiparasitic properties of benzothiazoles found that a 6-nitro group was essential for specific activity against the amastigote form of Leishmania. researchgate.net Similarly, in the development of antibacterial agents, the inclusion of a 6-nitro group on the benzothiazole scaffold was shown to enhance antibacterial activity. nih.gov Further research into the antiproliferative effects of 2-substituted benzothiazoles revealed that the presence of a nitro group at the C-6 position increased this activity. mdpi.com The potent electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire benzothiazole ring system, potentially enhancing its ability to interact with specific biological targets or participate in essential biochemical reactions.

Structural Modifications of the Piperazine Moiety and Their Pharmacological Impact

The piperazine ring, attached at the C-2 position of the benzothiazole, is another privileged scaffold in drug design. nih.govtandfonline.com It is not merely a linker but plays a crucial role in determining the compound's pharmacological properties, primarily by improving its pharmacokinetic profile. researchgate.netnih.govtandfonline.com The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often increases water solubility and bioavailability. tandfonline.com

SAR studies have demonstrated the importance of the piperazine ring's integrity and the significant impact of its substitution:

Integrity of the Piperazine Ring : The superiority of the piperazine moiety is often highlighted in comparative studies. When the piperazine ring is replaced with other cyclic amines like morpholine (B109124) or pyrrolidine, a dramatic decrease in biological activity is frequently observed, indicating that the specific structure of the piperazine is key to its function. nih.govtandfonline.com

Substitution at the N-4 Position : The distal nitrogen (N-4) of the piperazine ring is a common site for modification, allowing for the introduction of a wide variety of substituents that can fine-tune the compound's activity. In a study of benzothiazole-piperazine derivatives with anticancer activity, compounds with aroyl groups (aromatic ketones) attached to the piperazine nitrogen were found to be the most potent. nih.gov This suggests that bulky, aromatic groups at this position can form favorable interactions within the target's binding site. Other effective modifications include the addition of sulfonamide groups, which has been shown to yield derivatives with antibacterial activity. nih.gov

The following table summarizes the impact of modifications to the piperazine moiety on anticancer activity against various cell lines.

Compound IDModification on Piperazine Moiety (at N-4)Target Cell LineActivity (GI₅₀ µM)
1h4-ChlorobenzoylHUH-7 (Hepatocellular)2.71
1h4-ChlorobenzoylMCF-7 (Breast)4.55
1h4-ChlorobenzoylHCT-116 (Colorectal)2.51
1j4-MethoxybenzoylHUH-7 (Hepatocellular)2.92
1j4-MethoxybenzoylMCF-7 (Breast)4.28
1j4-MethoxybenzoylHCT-116 (Colorectal)2.78

Data sourced from a study on the synthesis and anticancer activity of benzothiazole-piperazine derivatives. nih.gov

SAR Related to Substitutions on the Benzothiazole Ring Beyond the Nitro Group

While the 6-nitro group is a key determinant of activity, other substitutions on the benzothiazole ring also play a significant role in modulating the pharmacological profile. Modifications at positions 4, 5, and 7 can influence potency, selectivity, and ADME properties.

Halogen Substitutions : The introduction of halogens like chlorine (Cl) has been shown to be beneficial. One SAR study indicated that the presence of a chloro group at the 5-position of the benzothiazole ring increased antibacterial activity. nih.gov

Bulky and Lipophilic Groups : In some series, bulky and lipophilic groups have been found to enhance activity. For example, derivatives bearing a combination of a 6-adamantyl substituent on the benzothiazole ring and 2,6-dichloro substituents on a phenyl ring at C-2 demonstrated favorable antibacterial activity. nih.gov

Trifluoromethyl Groups : The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry used to increase metabolic stability and lipophilicity. In one study of benzothiazole-phenyl analogs, trifluoromethyl groups were well tolerated when placed at various positions on the aromatic rings. nih.gov

Hydroxy and Methoxy Groups : The placement of hydrogen-bonding groups can also be advantageous. Schiff bases derived from 2-aminobenzothiazole (B30445) showed high inhibitory activity when possessing dihydroxy (-OH) groups on a C-2 phenyl ring. mdpi.com

Correlation of Structural Features with Specific In Vitro Biological Activities

The culmination of SAR studies is the direct correlation of specific structural features with quantitative measures of biological activity. By systematically altering the molecule and observing the resulting changes in in vitro assays, a clear picture emerges of the pharmacophore responsible for a given effect.

Anticancer Activity : The 6-nitro-2-piperazinyl-1,3-benzothiazole scaffold has been investigated for its anticancer potential. The activity is highly dependent on the substitution at the N-4 position of the piperazine ring. As shown in the table in section 3.3, aroyl substitutions lead to compounds with low micromolar growth inhibition (GI₅₀) against hepatocellular, breast, and colorectal cancer cell lines. nih.gov The combination of the 6-nitro group on the benzothiazole core and a substituted aroyl group on the piperazine moiety appears to be a favorable combination for antiproliferative effects.

Antimicrobial Activity : For antibacterial activity, different structural features come to the forefront. Studies have shown that a 6-nitro substitution enhances antibacterial potency. nih.gov In one series of novel nitro-substituted benzothiazoles, specific derivatives showed potent activity against Pseudomonas aeruginosa, with zones of inhibition comparable to or better than the standard drug procaine (B135) penicillin. rjptonline.org This suggests that the 6-nitrobenzothiazole (B29876) core is a viable starting point for developing new antibacterial agents.

The table below illustrates the antibacterial activity of selected nitro-substituted benzothiazole derivatives.

Compound IDKey Structural FeaturesTarget OrganismActivity (Zone of Inhibition in mm at 100µg/ml)
N-014-Chloro-5-nitro-benzothiazole derivativeP. aeruginosa19
K-064-Chloro-5-nitro-benzothiazole derivativeP. aeruginosa20
K-084-Chloro-5-nitro-benzothiazole derivativeP. aeruginosa21
Procaine Penicillin (Standard)-P. aeruginosa18

Data adapted from a study on nitro-substituted benzothiazole derivatives against P. aeruginosa. rjptonline.org

Antiparasitic Activity : In the context of antiparasitic agents, the interplay between substitutions at the C-2 and C-6 positions is critical. A study evaluating derivatives against Leishmania infantum and Trichomonas vaginalis found that the antiprotozoal properties were highly dependent on the chemical structure of the substituent at the C-2 position, while also highlighting the importance of the 6-nitro group. nih.gov For instance, a derivative with a 2-chloro substituent showed activity against T. vaginalis, whereas a derivative with a 2-[(2-hydroxyethyl) amino] group was active against intracellular L. infantum. nih.gov

This detailed SAR analysis underscores that the biological activity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole analogues is a multifactorial property, with significant contributions from the nitro group at the 6-position, the integrity and substitution of the 2-piperazine moiety, and other substituents on the benzothiazole core.

Computational Chemistry and Molecular Modeling of 6 Nitro 2 Piperazin 1 Yl 1,3 Benzothiazole Derivatives

Application of In Silico Methods in Rational Drug Design

Rational drug design leverages computational methods to identify and optimize drug candidates, thereby streamlining the discovery pipeline. For complex heterocyclic systems like benzothiazole (B30560) derivatives, in silico approaches are indispensable. ijprajournal.com The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. ijprajournal.comnih.gov

Computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, which is crucial for evaluating their drug-likeness. researchgate.netnih.gov For instance, studies on various thiazolylhydrazine-piperazine and other piperazine (B1678402) derivatives utilize these predictions to filter compounds with favorable pharmacokinetic profiles before undertaking costly and time-consuming synthesis. researchgate.netnih.govmdpi.com By calculating parameters such as solubility, permeability, and potential metabolic pathways, researchers can prioritize molecules that are more likely to be orally bioavailable and have desirable half-lives. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of benzothiazole derivatives with their biological activities. mdpi.com These mathematical models help in understanding which chemical modifications on the benzothiazole-piperazine core might enhance potency and selectivity, thus guiding the design of more effective therapeutic agents. mdpi.combiointerfaceresearch.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method provides critical insights into the binding mode and affinity, which are essential for understanding the mechanism of action. Numerous studies have employed molecular docking to investigate benzothiazole-piperazine derivatives against a variety of biological targets, including enzymes like DNA gyrase and protein kinases, which are often implicated in cancer and infectious diseases. biointerfaceresearch.comnih.govresearchgate.net

A primary outcome of molecular docking is the identification of the binding pocket within the target protein and the specific amino acid residues that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex.

For example, in a study of novel 6-methoxybenzothiazole-piperazine derivatives, docking simulations were performed to understand their interactions with the DNA gyrase subunit B of Staphylococcus aureus. nih.gov Similarly, docking studies of N-(6-nitro-1,3-benzothiazol-2-yl) acetamide (B32628) derivatives against DNA gyrase (PDB ID: 3G75) have been conducted to elucidate probable binding interactions. researchgate.net In other research focusing on anticancer agents, phenylpiperazine derivatives of 1,2-benzothiazine were shown to form hydrogen bonds with key aspartic acid residues within the active site of topoisomerase IIα. nih.gov Such studies are crucial for designing derivatives with improved specificity and affinity, as they highlight the key structural features required for effective binding.

Beyond identifying the binding site, molecular docking algorithms calculate a scoring function to estimate the binding affinity and rank different binding poses. mdpi.com This score, often expressed in terms of binding energy (e.g., kcal/mol), helps in prioritizing compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies on various benzothiazole derivatives have demonstrated a range of binding affinities depending on the target. In one study, docking scores for a series of benzothiazoles against a bacterial target ranged from -2.54 to -5.02, with the best-scoring compounds correlating with higher experimental activity. mdpi.com Another investigation involving phenylpiperazine derivatives revealed the formation of stable complexes with DNA and topoisomerase IIα, characterized by negative energy scoring functions. nih.gov These predictions of binding pose and affinity are instrumental in the structure-based design of new, more potent inhibitors.

nih.govresearchgate.netnih.govmdpi.com
Table 1: Examples of Molecular Docking Studies on Benzothiazole Derivatives
Compound ClassTarget ProteinKey Interacting ResiduesBinding Affinity/Dock ScoreReference
6-Methoxybenzothiazole-piperazine derivativesDNA gyrase subunit B (S. aureus)Not specifiedNot specified
N-(6-nitro-1,3-benzothiazol-2-yl) acetamide derivativesDNA gyrase (PDB: 3G75)Not specifiedDock scores consistent with antimicrobial activity
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIαAspartic acid residues (H-bonds)Negative energy scoring function
General Benzothiazole derivativesBacterial Dihydropteroate SynthaseNot specified-2.54 to -5.02

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For compounds like 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, DFT calculations provide fundamental insights into electronic properties that govern their biological activity and intermolecular interactions. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com The substituents on the benzothiazole ring significantly influence this energy gap. Specifically, the presence of a strong electron-withdrawing group, such as the nitro (-NO2) group in this compound, has been shown to lower the energies of both the HOMO and LUMO, resulting in a smaller energy gap. researchgate.net This increased reactivity can be crucial for the molecule's interaction with its biological target.

researchgate.netresearchgate.netresearchgate.netirjweb.com
Table 2: Theoretical Electronic Properties of Substituted Benzothiazole Derivatives
Compound/SubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Key FindingReference
3-phenylbenzo[d]thiazole-2(3H)-imine (-H)---Baseline for comparison.
para-substituted (-NO2)LoweredLoweredReducedElectron-withdrawing groups decrease the energy gap, increasing reactivity.
para-substituted (-OH)---Electron-donating groups can alter the energy gap differently.
General Imidazole Derivative-6.2967-1.80964.4871A large energy gap indicates high kinetic stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface is particularly informative. The oxygen atoms of the nitro group create a significant region of high electron density and strong negative electrostatic potential. nih.govnih.govicm.edu.pl This electron-rich area is a primary site for intermolecular interactions, such as hydrogen bonding with receptor sites. Conversely, other parts of the molecule, such as the hydrogens on the piperazine ring, would exhibit positive potential. Understanding this charge distribution is vital for predicting how the molecule will orient itself within a binding pocket and which atoms will be involved in key electrostatic interactions. nih.gov

In Vitro Biological Evaluation and Proposed Mechanisms of Action

Antimicrobial Activity Profile

The 6-nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold has been the subject of multiple investigations to determine its efficacy against a range of pathogenic microorganisms. These studies highlight its broad-spectrum potential, demonstrating activity against bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 6-nitro-benzothiazole have shown notable antibacterial capabilities. Research into the structure-activity relationship (SAR) of these compounds indicates that the presence of a nitro group at the 6-position of the benzothiazole (B30560) ring can enhance antibacterial activity. nih.gov For instance, a specific derivative demonstrated antibacterial activity equipotent to the standard drug ampicillin (B1664943) against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov

Further studies on related 6-nitrobenzothiazole (B29876) derivatives have reported promising activity against a panel of bacteria. pharmascholars.com The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. Molecular docking studies have suggested that these compounds may act by inhibiting key enzymes such as DNA gyrase and tyrosine kinase, which are crucial for bacterial DNA replication and cellular processes, respectively. nih.govnih.gov

Bacterial StrainCompound TypeEfficacy (MIC)Reference DrugProposed Target
Staphylococcus aureus (Gram-positive)6-Nitro-benzothiazole derivative6.25 μg/mLAmpicillinDNA Gyrase, Tyrosine Kinase
Escherichia coli (Gram-negative)6-Nitro-benzothiazole derivative6.25 μg/mLAmpicillinDNA Gyrase, Tyrosine Kinase
Pseudomonas aeruginosa6-Nitro-benzothiazole derivativeData indicates activityNorfloxacinNot specified
Klebsiella pneumoniae6-Nitro-benzothiazole derivativeData indicates activityNorfloxacinNot specified

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger)

The antifungal potential of the 6-nitrobenzothiazole scaffold has also been evaluated. Studies have shown that derivatives of this compound exhibit inhibitory activity against clinically relevant fungi. Specifically, certain 2,6-disubstituted benzothiazoles have been tested against Candida albicans and Aspergillus niger. pharmascholars.com

The results indicate that these compounds can display promising antifungal effects, comparable in some cases to standard antifungal agents like ketoconazole. pharmascholars.com While the precise mechanism is still under investigation for this specific compound, the broader class of benzothiazole derivatives is known to interfere with fungal cell integrity and metabolic pathways. scitechjournals.comscispace.com

Fungal StrainCompound TypeActivity LevelReference Drug
Candida albicans6-Nitro-benzothiazole derivativePromisingKetoconazole
Aspergillus niger6-Nitro-benzothiazole derivativePromisingKetoconazole

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

Nitro-containing compounds have emerged as a significant class of agents in the fight against tuberculosis. nih.gov The 6-nitro-benzothiazole core is no exception, with derivatives being evaluated for their in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain. researchgate.net These investigations are part of a broader effort to identify novel molecules that can combat drug-resistant strains of tuberculosis. researchgate.netbiorxiv.org The mechanism of action for many antitubercular nitro-compounds involves reductive activation within the mycobacterial cell, leading to the formation of reactive nitrogen species that are toxic to the bacterium. nih.gov Some piperazine-containing benzothiazinones, a related class of compounds, are known to target enzymes like DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. researchgate.net

Anticancer Activity against Human Cancer Cell Lines

The benzothiazole-piperazine framework, particularly with a nitro substitution, has been extensively studied for its potential as an anticancer agent. These compounds have demonstrated significant cytotoxicity against a variety of human cancer cell lines. bilkent.edu.trnih.gov

Cytotoxicity and Antiproliferative Potential (e.g., MCF-7, HCT-116, A549, HepG-2, DU-145, PC-3, LNCaP)

Numerous studies have reported the in vitro cytotoxic and antiproliferative effects of this compound derivatives against a broad panel of human cancer cell lines. These include breast cancer (MCF-7), colorectal cancer (HCT-116), liver cancer (HepG-2), and prostate cancer (DU-145) cell lines. bilkent.edu.trtandfonline.comnih.gov

The efficacy is typically measured by the GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values. Benzothiazole-piperazine derivatives have consistently shown activity in the micromolar range against these cell lines. bilkent.edu.trnih.gov The substitution pattern on the piperazine (B1678402) ring and the benzothiazole core plays a crucial role in modulating the cytotoxic potency of these compounds. bilkent.edu.trtandfonline.com

Cancer Cell LineCancer TypeCompound TypeObserved Effect
MCF-7Breast AdenocarcinomaBenzothiazole-piperazine derivativesHigh cytotoxicity, GI50 in μM range
HCT-116Colorectal CarcinomaBenzothiazole-piperazine derivativesHigh cytotoxicity, GI50 in μM range
HUH-7, HepG-2Hepatocellular CarcinomaBenzothiazole-piperazine derivativesActive, GI50 in μM range
DU-145Prostate CarcinomaBenzothiazole-piperazine derivativesAntiproliferative activity observed
A549Lung CarcinomaRelated benzothiazole derivativesAnticancer potential demonstrated

Investigations into Molecular Targets of Anticancer Action

Research into the mechanisms underlying the anticancer activity of benzothiazole-piperazine derivatives points towards the induction of apoptosis (programmed cell death). nih.govnih.gov Flow cytometry analyses have revealed that some of the most potent compounds in this class can cause cell cycle arrest, particularly at the subG1 phase. bilkent.edu.trnih.govresearchgate.net This arrest prevents cancer cells from proliferating and leads to their eventual death.

Further mechanistic studies, including Hoechst staining, have confirmed the apoptotic effects of these compounds. nih.gov While the exact molecular targets are still being fully elucidated, the ability of benzothiazole derivatives to bind to DNA is considered a potential mechanism of action. pharmascholars.com Additionally, some nitro-substituted compounds have been investigated as potential inhibitors of key signaling proteins involved in cancer progression, such as the EGFR Tyrosine Kinase. nih.gov

Enzyme Inhibition

Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of several key enzymes involved in disease progression, particularly in cancer.

PI3Kγ, EGFR, and VEGFR-2: The benzothiazole core is a recognized pharmacophore in the development of kinase inhibitors. Benzothiazole-based derivatives have emerged as effective inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase gamma (PI3Kγ). nih.gov These enzymes are crucial in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, making them prime targets for anticancer therapies. nih.govresearchgate.netresearchgate.net For instance, a series of new benzothiazole hybrids were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov In these studies, compounds incorporating the 6-nitrobenzothiazole moiety were evaluated for their inhibitory activity. The data demonstrated that these derivatives could effectively inhibit VEGFR-2, with some compounds showing IC50 values in the low micromolar range. nih.govnih.gov

Topoisomerase II: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. esisresearch.org Several benzothiazole derivatives have been evaluated for their ability to inhibit human DNA topoisomerase IIα. In one study, a series of twelve derivatives were tested, with all of them acting as inhibitors of human topoisomerase IIα. esisresearch.org The most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited a very low IC50 value of 39 nM. Mechanistic studies indicated that this compound was not a DNA intercalator but rather a catalytic inhibitor that may act through direct interaction with the enzyme and binding to the DNA minor groove. esisresearch.org

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and cancer. The benzothiazole scaffold has been explored for designing COX-2 inhibitors. nih.gov

Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamideVEGFR-20.17 µM nih.gov
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3)Topoisomerase IIα39 nM esisresearch.org
Modulation of Cellular Pathways

Beyond direct enzyme inhibition, benzothiazole-piperazine derivatives have been shown to modulate cellular pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.

Research on a series of ten benzothiazole-piperazine derivatives revealed significant cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. researchgate.net Further investigation into the mechanism of the most potent compound showed that it induced apoptosis by arresting the cell cycle at the subG1 phase. researchgate.net Similarly, studies on benzothiazole derivatives as topoisomerase IIα inhibitors have noted that the most effective compounds can arrest the cell cycle in the G2/M phase, which is consistent with the inhibition of this particular enzyme. esisresearch.org The involvement of the opioidergic system has also been suggested as a possible mechanism for the analgesic effects of some thiazole-piperazine derivatives. nih.gov

Antiviral Activity

The benzothiazole nucleus is present in various compounds explored for their potential antiviral properties.

The human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT) is a key target for antiretroviral drugs. mdpi.com Benzothiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov While some studies have synthesized 2-piperazino-1,3-benzothiazole derivatives that ultimately showed no significant activity against HIV-1 or HIV-2, the core structure remains of interest. researchgate.net For example, the incorporation of a 1-(1,3-benzothiazol-2-yl)piperazine moiety at the C-7 position of 6-desfluoroquinolones was found to be advantageous for their anti-HIV activity. nih.gov More recent research has identified benzisothiazolone derivatives, a related scaffold, as a new class of multifunctional RT inhibitors that can target both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme. mdpi.comnih.gov

The hepatitis C virus (HCV) NS5B polymerase is a validated target for anti-HCV drug development. nih.gov While direct studies on this compound are limited, related heterocyclic systems have shown promise. For instance, pyrazolobenzothiazine derivatives have been identified as selective inhibitors of HCV NS5B polymerase, binding to the palm site I of the enzyme. nih.gov Additionally, Nitazoxanide, a drug containing a 5-nitrothiazole (B1205993) ring, has demonstrated activity against hepatitis C. nih.gov

Antidiabetic Activity

Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a contemporary therapeutic strategy for managing type 2 diabetes mellitus. nih.govmdpi.com This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within tissues, and its overexpression can contribute to a metabolic syndrome phenotype. nih.gov

Several studies have focused on benzothiazole derivatives as novel inhibitors of human 11β-HSD1. nih.govbath.ac.ukresearchgate.net Specifically, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity and in vitro 11β-HSD1 inhibitory action. nih.gov Some of these compounds demonstrated significant lowering of plasma glucose levels in rat models, with docking studies suggesting potential interactions with the catalytic amino acid residues of the 11β-HSD1 enzyme. nih.gov

Other Biological Activities

The versatile 2-amino-1,3-benzothiazole scaffold, especially when incorporating a nitro group, has been investigated for a variety of other biological effects.

Antiproliferative/Cytotoxic Activity: Numerous benzothiazole-piperazine derivatives have been synthesized and screened for their in vitro cytotoxic activity against panels of human cancer cell lines. researchgate.netresearchgate.net Studies have reported GI50 (50% growth inhibition) values against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells, with some compounds showing high potency. researchgate.net Novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have also shown significant cytotoxicity against lung, liver, and colon cancer cell lines. mdpi.com

Antimicrobial and Antioxidant Activities: Certain novel pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have exhibited higher antimicrobial activity than standard drugs like cefotaxime (B1668864) and fluconazole. These compounds also displayed notable antioxidant activity and the ability to protect DNA from damage. mdpi.com

Antichagasic Activity: In the search for treatments for Chagas disease, nitrotriazole-based 2-amino-1,3-benzothiazoles have been evaluated for their trypanocidal activity against Trypanosoma cruzi. nih.govresearchgate.net

Compound DerivativeCell Line (Cancer Type)Growth Inhibition (GI50) µMReference
2-[4-(2-Fluorobenzyl)piperazin-1-yl]-6-nitro-1,3-benzothiazoleHUH-7 (Hepatocellular)3.01 researchgate.net
MCF-7 (Breast)3.32
HCT-116 (Colorectal)2.84
2-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-nitro-1,3-benzothiazoleHUH-7 (Hepatocellular)3.78 researchgate.net
MCF-7 (Breast)4.01
HCT-116 (Colorectal)3.55

Anti-inflammatory Properties

An extensive review of scientific literature and research databases did not yield any specific studies evaluating the in vitro anti-inflammatory properties of this compound. While the broader class of benzothiazole derivatives has been a subject of investigation for anti-inflammatory potential, no dedicated research on this particular compound's ability to modulate inflammatory pathways in vitro is publicly available at this time. Therefore, there is no data to report on its specific mechanisms of action related to inflammation, such as the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production.

Antioxidant Potential

Similarly, searches of scientific databases have not revealed any published research that specifically investigates the in vitro antioxidant potential of this compound. Consequently, there is no available data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, or other relevant methods to quantify its ability to neutralize free radicals or chelate metal ions. The proposed mechanisms by which it might exert antioxidant effects remain speculative in the absence of empirical evidence.

Anthelmintic Efficacy

There is currently a lack of specific scientific studies on the in vitro anthelmintic efficacy of this compound. Research into the anthelmintic properties of the broader benzothiazole chemical family has been conducted, but these findings cannot be directly attributed to this specific nitro- and piperazine-substituted derivative. As such, no data is available from studies on parasitic worms to determine its potential as an anthelmintic agent or to propose a mechanism of action.

Future Directions and Therapeutic Implications

Rational Design of Optimized 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Analogues

The rational design of new analogues of this compound is a key area of research, aimed at improving therapeutic efficacy and overcoming limitations such as poor solubility. mdpi.com This process often involves a bioisosteric approach, where parts of the molecule are replaced with other fragments that have similar physical or chemical properties, to enhance the compound's interaction with its target. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how chemical modifications affect biological activity. nih.gov For instance, the introduction of N-methylpiperazine moieties at the 2- and 6-positions of the benzothiazole (B30560) scaffold has been shown to improve solubility while maintaining antiproliferative activity in cancer cell lines. mdpi.com Further modifications, such as the introduction of dihalo-substituted benzylpiperazine groups, have resulted in derivatives with high cytotoxic activities against various cancer cell lines, including colorectal, breast, and hepatocellular cancers. nih.gov

The following table summarizes the effects of different substitutions on the benzothiazole-piperazine scaffold based on various research findings.

Substitution Position Observed Effect Therapeutic Area
N-methylpiperazine2 and 6Improved solubility, comparable antiproliferative activityAnticancer
Dihalo substituted benzylpiperazinePiperazine (B1678402) nitrogenHigh cytotoxic activityAnticancer
3,4,5-trimethoxyphenyl (TMP) group2Tubulin polymerization inhibitionAnticancer
Hydroxymethyl group-Good tubulin polymerization inhibitory activityAnticancer

Exploration of Multi-Targeting Strategies

Complex multifactorial diseases like Alzheimer's disease (AD) and cancer have prompted a shift from the traditional "one-target, one-molecule" approach to the development of multi-target-directed ligands (MTDLs). nih.govjneonatalsurg.com MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic outcomes. nih.gov The benzothiazole-piperazine scaffold is well-suited for the design of MTDLs due to its synthetic versatility and ability to interact with diverse targets. nih.govresearchgate.net

In the context of Alzheimer's disease, benzothiazole-piperazine hybrids have been designed to concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), as well as modulate histamine (B1213489) H3 receptors. nih.gov One promising compound, 3s , demonstrated potent inhibition of these targets, suggesting its potential as a lead structure for new anti-AD agents. nih.govtandfonline.com Another study identified a novel benzothiazole-piperazine hybrid, compound 1 , as an effective MTDL against AD, showing efficient binding to both AChE and Aβ1-42. nih.gov

The table below highlights some multi-targeting strategies involving benzothiazole-piperazine derivatives.

Compound Targets Therapeutic Indication
3sHistamine H3 Receptor, AChE, BuChE, MAO-BAlzheimer's Disease
Compound 1AChE, Aβ1-42Alzheimer's Disease
Benzothiazole-piperazine hybridsAChE, Aβ aggregationAlzheimer's Disease

Advanced Computational Methodologies in Lead Optimization and Virtual Screening

Computational chemistry has become an indispensable tool in the discovery and optimization of benzothiazole-piperazine derivatives. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and density functional theory (DFT) are employed to predict the biological activity and physicochemical properties of novel compounds, thereby guiding their synthesis and development. mdpi.comresearchgate.netchula.ac.th

Molecular docking studies, for example, help to understand the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov This information is crucial for designing derivatives with improved affinity and selectivity. nih.gov QSAR analysis, on the other hand, establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the potency of unsynthesized analogues. researchgate.netchula.ac.th DFT calculations provide insights into the electronic properties of the molecules, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be correlated with their reactivity. mdpi.comnih.gov

Identification of Novel Biological Targets for Benzothiazole-Piperazine Scaffolds

The versatility of the benzothiazole-piperazine scaffold allows it to be adapted to a growing number of biological targets. pcbiochemres.comnih.gov While much of the research has focused on established targets in cancer and neurodegenerative diseases, new applications are continually being explored.

For instance, derivatives of this scaffold have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. semanticscholar.org Other research has focused on their potential as DNA gyrase inhibitors with activity against antibiotic-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Furthermore, certain benzothiazole-piperazine derivatives have shown potential as peroxisome proliferator-activated receptor δ (PPARδ) agonists for the treatment of metabolic syndrome. nih.gov

The following table lists some of the novel biological targets being explored for benzothiazole-piperazine derivatives.

Biological Target Therapeutic Area
Lysine-specific demethylase 1 (LSD1)Cancer
DNA gyraseBacterial Infections
Peroxisome proliferator-activated receptor δ (PPARδ)Metabolic Syndrome
PI3Kγ enzymeCancer
TubulinCancer

Development of Prodrug Strategies for Enhanced Efficacy

While not extensively detailed for this compound specifically, the development of prodrugs is a logical future step to enhance the therapeutic efficacy of benzothiazole-piperazine derivatives. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity.

Given that poor solubility has been a noted issue with some benzothiazole derivatives, a prodrug strategy could involve the addition of a solubilizing promoiety that is cleaved in vivo to release the active compound. mdpi.com This would be a key area for future research to maximize the therapeutic potential of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperazine reacts with a nitro-functionalized benzothiazole precursor. For example, coupling 3-chloro-1,2-benzisothiazole with piperazine in ethanol at 80°C for 36 hours yields 85% product . Optimization strategies include:

  • Catalyst Use : Copper iodide (CuI) in THF enhances reaction efficiency for similar benzothiazole-piperazine derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
  • Purification : Silica gel chromatography or recrystallization ensures purity .
    • Data Table :
PrecursorSolventTemp (°C)Time (h)Yield (%)Ref.
3-Chloro-1,2-benzisothiazoleEthanol803685
Nitro-benzothiazole derivativeDioxane80872

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: 1.68–1.71 Å, C–N bond: 1.32–1.35 Å) .
  • NMR Spectroscopy : 1H^1H NMR reveals piperazine protons at δ 2.8–3.5 ppm; 13C^{13}C NMR shows benzothiazole carbons at 120–160 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 219.31) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., schistosoma MLL enzyme). OPLS3 forcefield is recommended for accurate ligand-protein binding energy calculations .
  • DFT Analysis : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
    • Example : Docking of benzothiazole derivatives into the SET domain (PDB: 5F6K:C) shows hydrogen bonding with Lys274 and π-π stacking with Phe281 .

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare 1H^1H-13C^{13}C HSQC NMR to assign ambiguous peaks .
  • Crystallographic Refinement : Use SHELXL to resolve discrepancies between experimental and calculated X-ray diffraction patterns .
  • Elemental Analysis : Confirm empirical formulas (e.g., C11_{11}H13_{13}N3_3S requires C: 60.25%, H: 5.98%; experimental: C: 60.18%, H: 5.89%) .

Q. What strategies improve the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Store in neutral buffers (e.g., PBS) to prevent nitro-group hydrolysis. Avoid strong acids (pH < 3) or bases (pH > 10) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 215°C; store at −20°C in dark, anhydrous conditions .
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluoro substituents) to enhance nitro-group stability .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Analysis : Variations (e.g., 215–217°C vs. 210–212°C) arise from:

  • Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) .
  • Impurities : Residual solvents (e.g., ethanol or dioxane) lower observed melting points .
    • Resolution : Use hot-stage microscopy to identify polymorphic transitions and HPLC to quantify purity (>98%) .

Structure-Activity Relationship (SAR) Considerations

Q. How does the nitro group at position 6 influence the compound's biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The nitro group increases electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., cysteine proteases) .
  • SAR Studies : Replace nitro with cyano or methoxy groups to assess activity loss. For example, 6-cyano analogs show 40% lower anti-schistosomiasis activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.